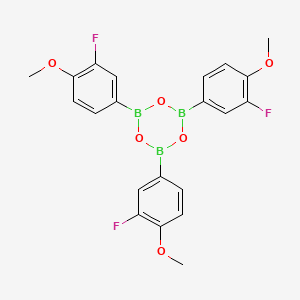
3-Fluoro-4-methoxyphenyl boronic acid anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxyphenyl boronic acid anhydride is an organic compound with the molecular formula C7H8BFO3. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mécanisme D'action
Target of Action
3-Fluoro-4-methoxyphenyl boronic acid anhydride is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo coupling reactions, such as Suzuki-Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this reaction, the boronic acid moiety of the compound exchanges its organic group with a metalloid or metal species, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of a larger class of reactions known as cross-coupling reactions, which are fundamental in creating complex organic compounds from simpler precursors .
Pharmacokinetics
They are typically well-absorbed and can be distributed throughout the body, depending on their chemical structure .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura coupling . This can lead to the synthesis of various complex organic compounds, including potential antitumor agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature for stability . Furthermore, the Suzuki-Miyaura coupling reaction is often performed in the presence of a base and a palladium catalyst, under aqueous conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenyl boronic acid anhydride typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with dehydrating agents to form the anhydride. One common method includes the use of trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-methoxyphenyl boronic acid anhydride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid anhydride with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Biaryl or styrene derivatives: from Suzuki-Miyaura coupling.
Phenol derivatives: from oxidation.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
3-Fluoro-4-methoxyphenyl boronic acid anhydride has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Comparison: 3-Fluoro-4-methoxyphenyl boronic acid anhydride is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHZAONANTYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18B3F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

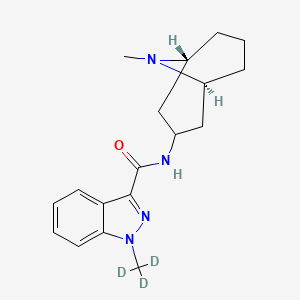
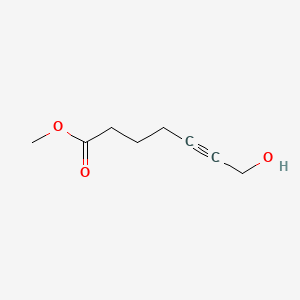
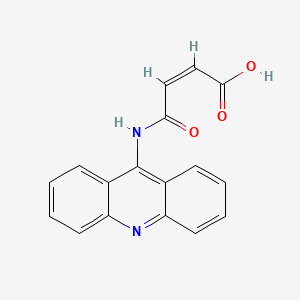
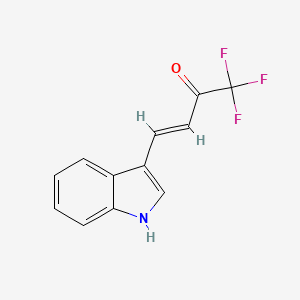
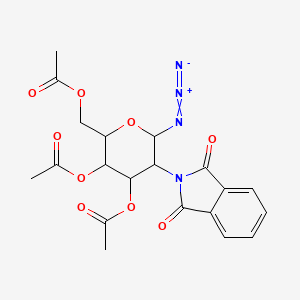
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
